1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, chloro, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: The chloro and fluoro substituents are introduced via halogenation reactions. Chlorination can be performed using chlorine gas or thionyl chloride, while fluorination can be achieved using fluorine gas or other fluorinating agents.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with the halogenated nitrobenzene derivative in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.
Oxidized Products: Formed by the oxidation of the benzyloxy group.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the design and synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the halogen substituents can participate in halogen bonding interactions with target molecules.
Comparison with Similar Compounds
1-(Benzyloxy)-2-chloro-4-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-chloro-4-fluoro-3-aminobenzene: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
1-(Benzyloxy)-2-chloro-4-fluoro-3-methylbenzene:
1-(Benzyloxy)-2-chloro-4-fluoro-3-hydroxybenzene: Features a hydroxy group, which can form hydrogen bonds and influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-1-fluoro-2-nitro-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-11(7-6-10(15)13(12)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBSTHRDLCTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.